molecular formula C32H30N4O6S B14142097 N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide CAS No. 1040848-07-4

N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide

Cat. No.: B14142097
CAS No.: 1040848-07-4
M. Wt: 598.7 g/mol
InChI Key: FPVCSHQWDGRKDN-UHFFFAOYSA-N
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Description

N-1,3-Benzodioxol-5-yl-alpha-[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a pyrimidinyl thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzodioxol-5-yl-alpha-[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Pyrimidinyl Thioacetyl Group: This step involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with an appropriate acylating agent.

    Coupling Reactions: The benzodioxole and pyrimidinyl thioacetyl intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final product is obtained by reacting the coupled intermediate with 4-methylphenylmethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzodioxol-5-yl-alpha-[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl thioacetyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-1,3-Benzodioxol-5-yl-alpha-[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-1,3-Benzodioxol-5-yl-alpha-[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide
  • 1,3-Benzodioxole-5-carboxylic acid

Uniqueness

N-1,3-Benzodioxol-5-yl-alpha-[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1040848-07-4

Molecular Formula

C32H30N4O6S

Molecular Weight

598.7 g/mol

IUPAC Name

N,2-bis(1,3-benzodioxol-5-yl)-2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]-[(4-methylphenyl)methyl]amino]acetamide

InChI

InChI=1S/C32H30N4O6S/c1-19-4-6-22(7-5-19)15-36(29(37)16-43-32-33-20(2)12-21(3)34-32)30(23-8-10-25-27(13-23)41-17-39-25)31(38)35-24-9-11-26-28(14-24)42-18-40-26/h4-14,30H,15-18H2,1-3H3,(H,35,38)

InChI Key

FPVCSHQWDGRKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C(C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)OCO5)C(=O)CSC6=NC(=CC(=N6)C)C

Origin of Product

United States

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